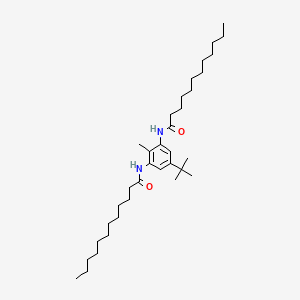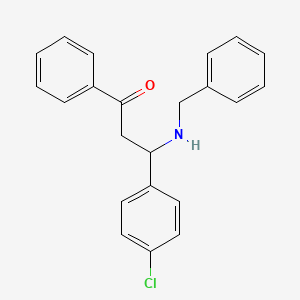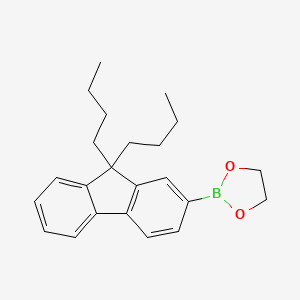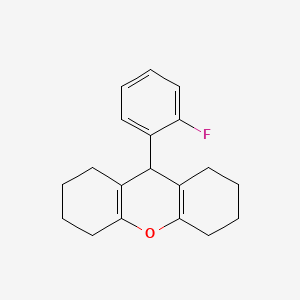
9-(2-Fluorophenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Fluorophenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene is an organic compound that belongs to the xanthene family. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Fluorophenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene typically involves the condensation of 2-fluorobenzaldehyde with cyclohexanone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve the use of continuous flow reactors to optimize yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various fluorophenyl derivatives.
Scientific Research Applications
9-(2-Fluorophenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 9-(2-Fluorophenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(4-hydroxyphenyl) fluorene: Known for its use in the synthesis of polymers and as a catalyst in organic reactions.
2-(2-Fluorophenyl)-6,7-methylenedioxyquinolin-4-one: Studied for its anticancer properties.
1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate: Investigated for its potential use in treating acid-related diseases.
Uniqueness
9-(2-Fluorophenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene stands out due to its unique combination of a xanthene core and a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
681431-31-2 |
|---|---|
Molecular Formula |
C19H21FO |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
9-(2-fluorophenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene |
InChI |
InChI=1S/C19H21FO/c20-16-10-4-1-7-13(16)19-14-8-2-5-11-17(14)21-18-12-6-3-9-15(18)19/h1,4,7,10,19H,2-3,5-6,8-9,11-12H2 |
InChI Key |
AUWPJFBWTUCYLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(C3=C(O2)CCCC3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


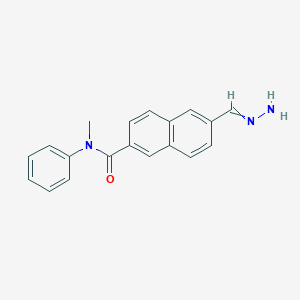
![[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12537540.png)
![3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537543.png)

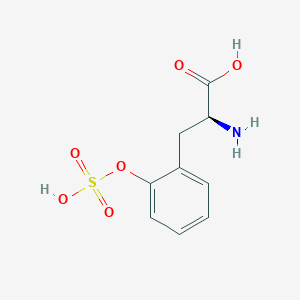
![4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde](/img/structure/B12537573.png)
![(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide](/img/structure/B12537577.png)
